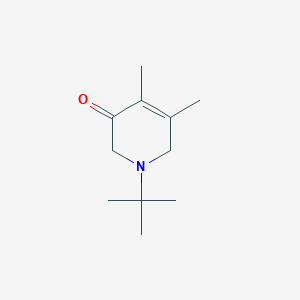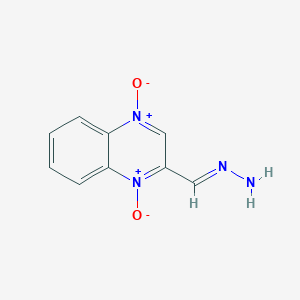
(E)-(1,4-dioxidoquinoxaline-1,4-diium-2-yl)methylidenehydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Diazenylmethylidene)-4-oxo-4lambda~5~-quinoxalin-1(2H)-ol is a complex organic compound with a unique structure that includes a diazenyl group and a quinoxalinone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diazenylmethylidene)-4-oxo-4lambda~5~-quinoxalin-1(2H)-ol typically involves the reaction of quinoxalinone derivatives with diazonium salts under controlled conditions. The reaction is usually carried out in an acidic medium to facilitate the formation of the diazenyl group. Common reagents used in this synthesis include sodium nitrite and hydrochloric acid, which are used to generate the diazonium salt from an aromatic amine precursor.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process that includes the synthesis of the quinoxalinone core, followed by diazotization and coupling reactions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Diazenylmethylidene)-4-oxo-4lambda~5~-quinoxalin-1(2H)-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert the diazenyl group to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinoxalines, amines, and other derivatives that retain the core structure of the original compound.
Wissenschaftliche Forschungsanwendungen
2-(Diazenylmethylidene)-4-oxo-4lambda~5~-quinoxalin-1(2H)-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of dyes, pigments, and other materials due to its stable diazenyl group.
Wirkmechanismus
The mechanism of action of 2-(Diazenylmethylidene)-4-oxo-4lambda~5~-quinoxalin-1(2H)-ol involves its interaction with various molecular targets. The diazenyl group can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. The quinoxalinone core can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoxaline: A simpler analog that lacks the diazenyl group.
Quinoxalinone: The parent compound without the diazenyl substitution.
Diazenylbenzene: A compound with a similar diazenyl group but a different core structure.
Uniqueness
2-(Diazenylmethylidene)-4-oxo-4lambda~5~-quinoxalin-1(2H)-ol is unique due to the combination of the diazenyl group and the quinoxalinone core, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C9H8N4O2 |
|---|---|
Molekulargewicht |
204.19 g/mol |
IUPAC-Name |
(E)-(1,4-dioxidoquinoxaline-1,4-diium-2-yl)methylidenehydrazine |
InChI |
InChI=1S/C9H8N4O2/c10-11-5-7-6-12(14)8-3-1-2-4-9(8)13(7)15/h1-6H,10H2/b11-5+ |
InChI-Schlüssel |
MHCGOLDPFILUKB-VZUCSPMQSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)[N+](=CC(=[N+]2[O-])/C=N/N)[O-] |
Kanonische SMILES |
C1=CC=C2C(=C1)[N+](=CC(=[N+]2[O-])C=NN)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


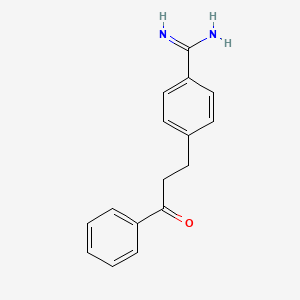

![4-[(Trimethylsilyl)methyl]hex-5-en-3-ol](/img/structure/B14595906.png)
![1-Methyl-2-(propylsulfanyl)-4-[4-(trifluoromethyl)phenoxy]benzene](/img/structure/B14595913.png)

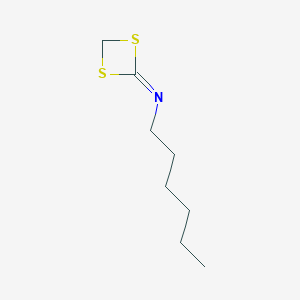

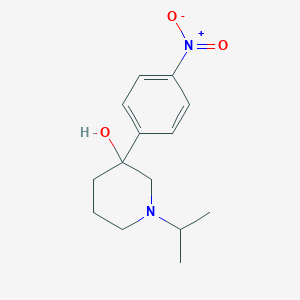
![3-Chloro-1,3-diphenyl-4-[2-(pyrrolidin-1-yl)phenyl]azetidin-2-one](/img/structure/B14595953.png)


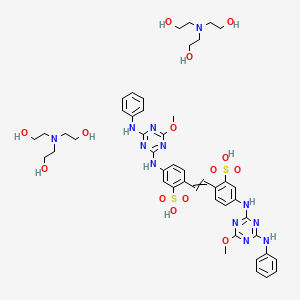
![2,6-Difluoro-N-{[4-(4-nitrophenoxy)phenyl]carbamoyl}benzamide](/img/structure/B14595972.png)
